5-Iodouracil
Overview
Description
5-Iodouracil is an organoiodine compound consisting of uracil with an iodine atom at the 5-position. It belongs to the class of halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 5-Iodouracil is Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme is involved in pyrimidine base degradation and catalyzes the reduction of uracil and thymine .
Mode of Action
This compound acts as an inhibitor of its target enzyme. The three-dimensional structure of the ternary complex enzyme-NADPH-5-iodouracil supports the proposal that this compound acts as a mechanism-based inhibitor, covalently modifying the active-site residue Cys-671, resulting in S-(hexahydro-2,4-dioxo-5-pyrimidinyl)cysteine .
Result of Action
The molecular and cellular effects of this compound’s action involve high yield photocrosslinking of nucleoprotein complexes . The crosslinking yields are often three to five times higher than those achieved with 5-bromouracil . The technique is primarily selective for aromatic amino acid residues; consequently, success in crosslinking depends upon proximity of a U or T of the nucleic acid to an aromatic ring of the protein .
Action Environment
The action of this compound is influenced by environmental factors such as light. The highest yields of photocrosslinking are achieved by irradiating with a helium cadmium laser emitting at 325 nm . Useful yields can also be obtained with a 312 nm transilluminator .
Biochemical Analysis
Biochemical Properties
5-Iodouracil interacts with the enzyme Dihydropyrimidine dehydrogenase [NADP (+)], which is involved in pyrimidine base degradation . This enzyme catalyzes the reduction of uracil and thymine .
Cellular Effects
This compound can be integrated into both RNA and DNA, acting as a UV sensitive chromophore suitable for probing DNA structure and DNA-protein interactions . It is used for achieving high yield photocrosslinking of nucleoprotein complexes .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . It is also involved in the degradation of the chemotherapeutic drug 5-fluorouracil .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to achieve high yield photocrosslinking of nucleoprotein complexes . The crosslinking yields are often three to five times higher than those achieved with 5-bromouracil .
Metabolic Pathways
This compound is involved in the pyrimidine base degradation pathway . It interacts with the enzyme Dihydropyrimidine dehydrogenase [NADP (+)], which catalyzes the reduction of uracil and thymine .
Subcellular Localization
This compound can be integrated into both RNA and DNA, indicating its presence in the nucleus of the cell .
Preparation Methods
The synthesis of 5-Iodouracil typically involves the iodination of uracil. One common method is the reaction of uracil with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. This reaction is carried out in an aqueous medium at elevated temperatures to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Iodouracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other groups.
Photochemical Reactions: This compound acts as a UV-sensitive chromophore and can undergo photochemical reactions, such as C-I bond homolysis, which is useful for probing DNA structure and DNA-protein interactions.
Common reagents used in these reactions include iodine, potassium iodide, hydrogen peroxide, and cuprous cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodouracil has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Iodouracil is similar to other halogenated uracils, such as 5-fluorouracil and 5-bromouracil. it has unique properties that make it particularly useful for certain applications:
5-Fluorouracil: Known for its use as a chemotherapy drug, 5-fluorouracil inhibits thymidylate synthase, disrupting DNA synthesis.
5-Bromouracil: Used in mutagenesis studies, 5-bromouracil can be incorporated into DNA in place of thymine, leading to increased mutation rates.
The unique feature of this compound is its ability to act as a UV-sensitive chromophore, making it highly valuable for photochemical studies of nucleic acids .
Properties
IUPAC Name |
5-iodo-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNXJLQDQOIRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061009 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-07-1 | |
Record name | 5-Iodouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Iodouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-IODOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H59BRK500M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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